

(16R)-Dihydrositsirikine: A Technical Overview of a Minor Catharanthus Alkaloid

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(16R)-Dihydrositsirikine**, a monoterpenoid indole alkaloid isolated from *Catharanthus roseus*. While research on this specific stereoisomer is limited, this document consolidates the available chemical data, outlines general experimental protocols for its isolation and characterization based on related compounds, and discusses the known biological activities of its isomers.

Chemical Identity and Synonyms

(16R)-Dihydrositsirikine is a recognized natural product with several synonyms used in chemical literature and databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and compound identification.

Primary Synonyms:

- 18,19-Dihydro-16(R)-sitsirikine
- Dihydrositsirikine (less specific)
- 19,20-Dihydroisositsirikine[1]

Systematic IUPAC Name:

- methyl 2-((2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate[2]

The table below summarizes the key chemical identifiers for **(16R)-Dihydrositsirikine**.

Identifier	Value	Source
CAS Number	6519-26-2	Chemical Abstracts Service
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	PubChem[2]
Molecular Weight	356.47 g/mol	PubChem[2]
PubChem CID	5316739	PubChem[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(16R)-Dihydrositsirikine** are not extensively reported. The following table includes available data and predicted values from computational models.

Property	Value	Notes
Melting Point	215 °C	Experimental
Boiling Point	547.5 ± 45.0 °C	Predicted
Density	1.24 ± 0.1 g/cm ³	Predicted
pKa	14.30 ± 0.10	Predicted

Occurrence

(16R)-Dihydrositsirikine is a naturally occurring alkaloid found in *Catharanthus roseus* (L.) G. Don, commonly known as the Madagascar periwinkle.[2][3] This plant is a rich source of over 130 terpenoid indole alkaloids, including the well-known anticancer agents vinblastine and vincristine.[4] **(16R)-Dihydrositsirikine** is considered a minor alkaloid within the complex phytochemical profile of this plant.

Biological Activity and Therapeutic Potential

The biological activity of **(16R)-Dihydrositsirikine** itself is not well-documented in peer-reviewed literature. However, research on its stereoisomers suggests potential for bioactivity.

A stereoisomer, 16-epi-Z-isositsirikine, also isolated from *Catharanthus roseus*, has demonstrated antineoplastic activity.[5] It was reported to be active in the KB test system (a human oral epidermoid carcinoma cell line) in vitro and the P-388 murine leukemia test system in vivo.[5] This finding suggests that the dihydrositsirikine scaffold may be a valuable starting point for the development of novel therapeutic agents.

Given the lack of specific data for the (16R) isomer, further investigation is warranted to determine its pharmacological profile and to understand the structure-activity relationships within this group of related alkaloids.

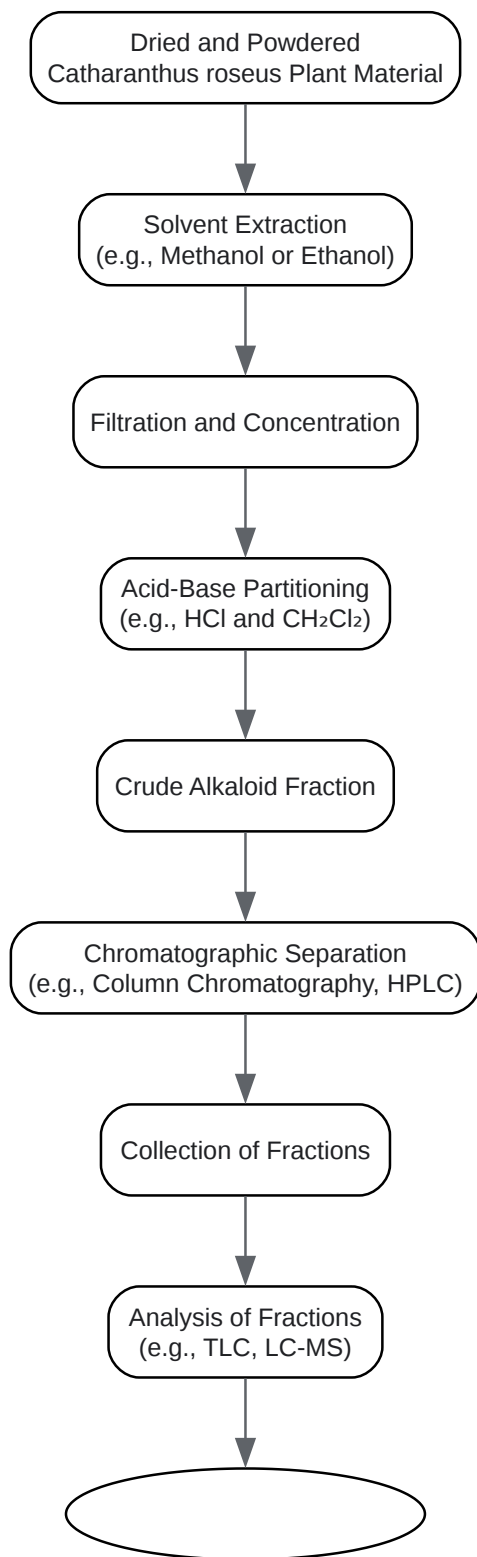
Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for the isolation and characterization of **(16R)-Dihydrositsirikine** is not readily available, a general workflow can be inferred from studies on related alkaloids from *Catharanthus roseus*. The following represents a typical approach.

Isolation of Indole Alkaloids from *Catharanthus roseus*

A generalized workflow for the extraction and isolation of indole alkaloids from plant material is presented below. This process typically involves solvent extraction, acid-base partitioning to separate alkaloids from other metabolites, followed by chromatographic purification.

Generalized Workflow for Alkaloid Isolation



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A generalized workflow for the isolation of alkaloids.

Characterization of (16R)-Dihydrositsirikine

Once isolated, the structure of **(16R)-Dihydrositsirikine** would be elucidated using a combination of spectroscopic techniques.

Key Characterization Techniques:

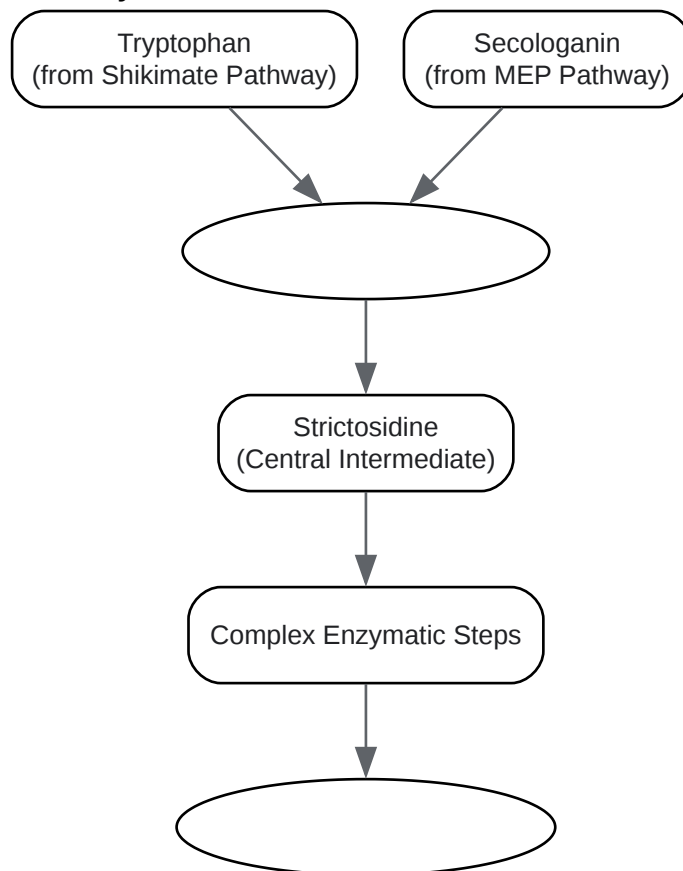
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the chemical structure and stereochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the indole chromophore.
- X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute configuration.

Biosynthesis

The biosynthesis of terpenoid indole alkaloids in *Catharanthus roseus* is a complex pathway involving multiple enzymatic steps and cellular compartments.^[6] The pathway originates from the shikimate and MEP pathways to produce tryptophan and secologanin, respectively. These precursors are condensed by strictosidine synthase to form strictosidine, the central intermediate for all terpenoid indole alkaloids. While the specific enzymatic steps leading to **(16R)-Dihydrositsirikine** have not been fully elucidated, it is understood to be a downstream product of this intricate biosynthetic network.

The logical relationship of the core biosynthetic precursors is illustrated below.

Core Biosynthetic Precursors of Indole Alkaloids



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Biosynthetic pathway precursors.

Future Directions

The study of **(16R)-Dihydrositsirikine** presents several opportunities for future research. Key areas for investigation include:

- **Pharmacological Screening:** A comprehensive evaluation of the biological activity of purified **(16R)-Dihydrositsirikine** is needed to determine its therapeutic potential.
- **Total Synthesis:** The development of a total synthesis route would provide access to larger quantities of the compound for further study and allow for the synthesis of analogues to explore structure-activity relationships.

- Biosynthetic Pathway Elucidation: Identifying the specific enzymes involved in the formation of **(16R)-Dihydrositsirikine** within *Catharanthus roseus* could enable metabolic engineering approaches to enhance its production.

In conclusion, while **(16R)-Dihydrositsirikine** is a known natural product, it remains a largely understudied molecule. The antineoplastic activity of its stereoisomer suggests that further investigation into its pharmacological properties is a worthwhile endeavor for the natural product and drug discovery communities.

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